![molecular formula C11H7ClN2O2 B1356446 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid CAS No. 928712-83-8](/img/structure/B1356446.png)
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
“2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid” is a chemical compound with the IUPAC name 2-(2-chlorophenyl)-5-pyrimidinecarboxylic acid . It has a molecular weight of 234.64 . It is used in industrial and scientific research .
Molecular Structure Analysis
The InChI code for “2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid” is 1S/C11H7ClN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
1. Co-crystal Design
Research on cocrystals involving pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, has been conducted. These cocrystals are characterized by single-crystal X-ray diffraction and demonstrate potential in developing cage-like tetrameric units and chain-like arrangements through hydrogen bonding, showing applications in crystal engineering and design (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
2. Microwave-Assisted Synthesis
Microwave irradiation has been used to synthesize various 2-aminothiophene-3-carboxylic acid derivatives, including chloro derivatives, indicating a method for efficient and rapid synthesis of related pyrimidine compounds, which could be applicable in various chemical syntheses (Hesse, Perspicace, & Kirsch, 2007).
3. Pyrimethamine Derivatives Analysis
Studies on pyrimethamine, a pyrimidine derivative, have contributed to understanding the hydrogen bonding patterns in its salts. This has implications for the design of drugs and the study of crystal structures, which can be applied to other pyrimidine derivatives (Balasubramani, Muthiah, & Lynch, 2007).
4. Analog Synthesis for Enzyme Inhibition
Synthesis of 5‐aryl and 5‐aralkyl pyrimidine‐6‐carboxylic acids, including chlorophenyl variants, has been explored for their effects on enzymes like dihydrofolic reductase and thymidylate synthetase. This research has relevance in the development of enzyme inhibitors for therapeutic applications (Baker & Jordaan, 1965).
5. Synthesis of Biological Agents
New tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives have been synthesized for potential biological applications. This includes derivatives with chlorophenyl components, showcasing the diversity of applications in the biological and pharmaceutical fields (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAPUCSVKRFGEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589766 |
Source
|
Record name | 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid | |
CAS RN |
928712-83-8 |
Source
|
Record name | 2-(2-Chlorophenyl)-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928712-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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